molecular formula C9H17NO3 B1437663 1-(Boc-aminomethyl)cyclopropanol CAS No. 887577-30-2

1-(Boc-aminomethyl)cyclopropanol

Cat. No. B1437663
CAS RN: 887577-30-2
M. Wt: 187.24 g/mol
InChI Key: VMVAZNHAQXIGMP-UHFFFAOYSA-N
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Description

1-(Boc-aminomethyl)cyclopropanol is a chemical compound with the molecular formula C9H17NO3 . It is a useful chemical reactant used in the preparation of 5-lipoxygenase activating protein (FLAP) inhibitors for the treatment of inflammatory diseases .


Molecular Structure Analysis

The molecular structure of 1-(Boc-aminomethyl)cyclopropanol consists of a cyclopropane ring with a hydroxyl group and a Boc-protected amino group attached . The molecular weight is 187.24 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(Boc-aminomethyl)cyclopropanol are not detailed in the search results, a paper discusses the use of Boc-protected amines in various chemical reactions . These reactions often involve the removal of the Boc protecting group, followed by further reactions of the resulting free amine .


Physical And Chemical Properties Analysis

1-(Boc-aminomethyl)cyclopropanol has a molecular weight of 187.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass are 187.12084340 g/mol . The topological polar surface area is 72.6 Ų .

Scientific Research Applications

I have conducted searches to find detailed scientific research applications of 1-(Boc-aminomethyl)cyclopropanol , but unfortunately, the specific details for six to eight unique applications are not readily available in the search results. The compound is mentioned in the context of pharmaceutical testing and as a chemical reactant used in the preparation of inhibitors for the treatment of inflammatory diseases .

Safety and Hazards

The safety data sheet for 1-(aminomethyl)-cyclopropanol indicates that it is harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes . In case of accidental ingestion, it is advised to rinse the mouth and not to induce vomiting .

Mechanism of Action

Target of Action

1-(Boc-aminomethyl)cyclopropanol is primarily used as an organic intermediate in the preparation of protein kinase modulators . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By doing so, they play key roles in regulating cellular activities such as cell division, signal transduction, and cell differentiation.

properties

IUPAC Name

tert-butyl N-[(1-hydroxycyclopropyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)10-6-9(12)4-5-9/h12H,4-6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVAZNHAQXIGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652136
Record name tert-Butyl [(1-hydroxycyclopropyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Boc-aminomethyl)cyclopropanol

CAS RN

887577-30-2
Record name tert-Butyl [(1-hydroxycyclopropyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(1-hydroxycyclopropyl)methyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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